![molecular formula C13H10O3 B15128112 Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl- CAS No. 22399-39-9](/img/structure/B15128112.png)
Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl- is a complex organic compound belonging to the naphthofuran family This compound is characterized by its unique structure, which includes a naphthalene ring fused with a furan ring and a lactone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl- typically involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins. This process is often catalyzed by palladium on carbon (Pd/C) under hydrogen-free conditions, making it an environmentally friendly approach . The reaction conditions are mild, and the process does not require oxidants or hydrogen acceptors .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The scalability of the palladium-catalyzed process makes it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the lactone group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, alkyl groups, and nitro groups can be introduced using appropriate reagents under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthofurans, quinones, and hydroxylated derivatives .
Aplicaciones Científicas De Investigación
Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl- exerts its effects involves interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound can also undergo redox reactions, affecting cellular oxidative stress levels .
Comparación Con Compuestos Similares
Similar Compounds
- Naphtho[2,3-b]furan-4,9-dione
- Naphtho[1,2-b]furan-2,6(3H,4H)-dione
- Naphtho[2,3-b]furan-4,9-dione, 5-hydroxy-2-methyl-
Uniqueness
Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
22399-39-9 |
|---|---|
Fórmula molecular |
C13H10O3 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
5-hydroxy-4-methylbenzo[g][1]benzofuran-3-one |
InChI |
InChI=1S/C13H10O3/c1-7-11-10(14)6-16-13(11)9-5-3-2-4-8(9)12(7)15/h2-5,15H,6H2,1H3 |
Clave InChI |
MOKOHEFTPWMCDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C3=C1C(=O)CO3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid](/img/structure/B15128030.png)
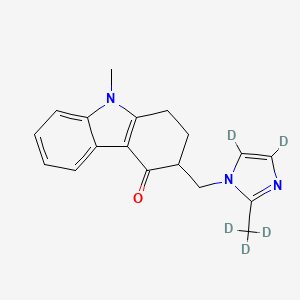
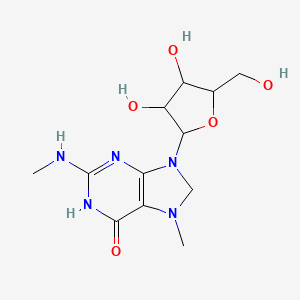
![4-Phenyl-2-azaspiro[4.5]decane](/img/structure/B15128049.png)

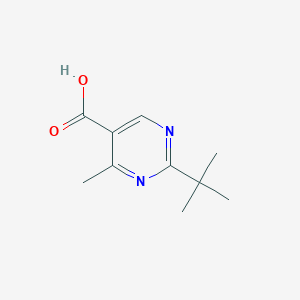
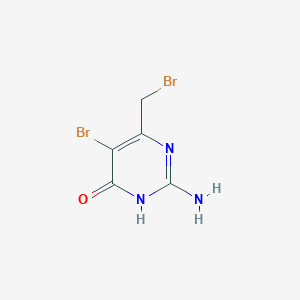

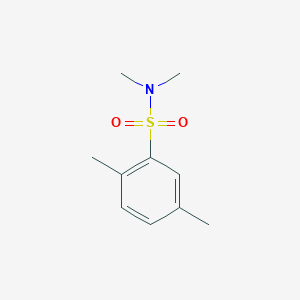
![[2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15128077.png)
![2,2,2-trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate](/img/structure/B15128083.png)

![(1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B15128105.png)
![4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid](/img/structure/B15128111.png)
